molecular formula C8H8O2 B14332369 3-(3-Oxocyclopent-1-en-1-yl)prop-2-enal CAS No. 105456-74-4

3-(3-Oxocyclopent-1-en-1-yl)prop-2-enal

Cat. No.: B14332369
CAS No.: 105456-74-4
M. Wt: 136.15 g/mol
InChI Key: IPZQVCLKFYBELD-UHFFFAOYSA-N
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Description

3-(3-Oxocyclopent-1-en-1-yl)prop-2-enal is an organic compound characterized by a cyclopentenone ring attached to a propenal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxocyclopent-1-en-1-yl)prop-2-enal can be achieved through several methods. One common approach involves the Michael addition reaction, where an enolate ion is added to an α,β-unsaturated carbonyl compound . This reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Michael addition reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxocyclopent-1-en-1-yl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the β-carbon position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed in substitution reactions.

Major Products Formed

    Oxidation: 3-(3-Oxocyclopent-1-en-1-yl)propanoic acid.

    Reduction: 3-(3-Hydroxycyclopent-1-en-1-yl)propanal.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Oxocyclopent-1-en-1-yl)prop-2-enal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Oxocyclopent-1-en-1-yl)prop-2-enal involves its reactivity as an α,β-unsaturated carbonyl compound. It can undergo conjugate addition reactions, where nucleophiles add to the β-carbon, leading to the formation of various products . The compound’s molecular targets and pathways depend on its specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Oxocyclopent-1-en-1-yl)prop-2-enal is unique due to its specific structure, which combines a cyclopentenone ring with a propenal group

Properties

CAS No.

105456-74-4

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

3-(3-oxocyclopenten-1-yl)prop-2-enal

InChI

InChI=1S/C8H8O2/c9-5-1-2-7-3-4-8(10)6-7/h1-2,5-6H,3-4H2

InChI Key

IPZQVCLKFYBELD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C=C1C=CC=O

Origin of Product

United States

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